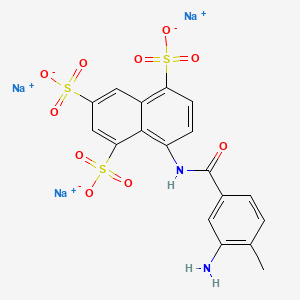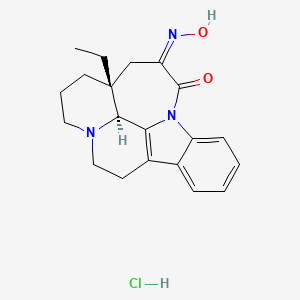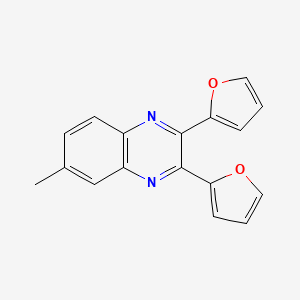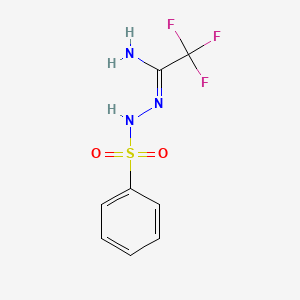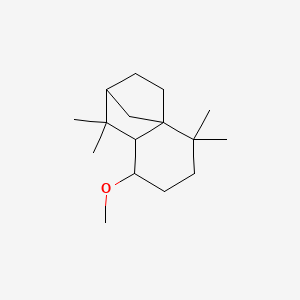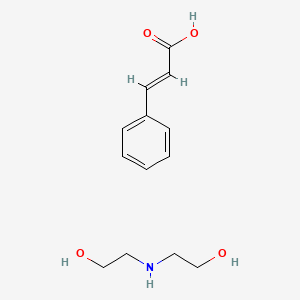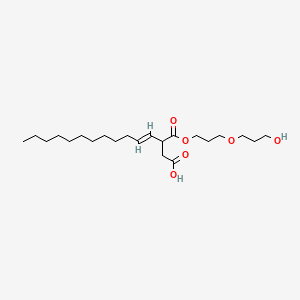
1-(3,3-Dimethylbicyclo(2.2.1)hept-5-en-2-yl)ethyl acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
EINECS 286-313-5, also known as Glyceryl Stearate, is a monoester of stearic acid with glycerin. It is a fully plant-derived ingredient from sustainable raw materials, typically used as the primary emulsifier. Glyceryl Stearate is solid in the form of white flakes, soluble in fats, oils, and waxes, and insoluble in water .
Preparation Methods
Synthetic Routes and Reaction Conditions
Glyceryl Stearate is synthesized through the esterification of glycerin with stearic acid. This reaction typically occurs under acidic or basic conditions, with the use of catalysts to speed up the process. The reaction is carried out at elevated temperatures to ensure complete esterification.
Industrial Production Methods
In industrial settings, Glyceryl Stearate is produced by heating glycerin and stearic acid together in the presence of a catalyst. The mixture is then subjected to vacuum distillation to remove any unreacted components and by-products. The final product is purified and solidified into white flakes for commercial use .
Chemical Reactions Analysis
Types of Reactions
Glyceryl Stearate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base, Glyceryl Stearate can hydrolyze back into glycerin and stearic acid.
Oxidation: Exposure to oxygen can lead to the oxidation of the stearic acid component, forming peroxides and other oxidation products.
Esterification: Glyceryl Stearate can participate in further esterification reactions with other fatty acids or alcohols.
Common Reagents and Conditions
Hydrolysis: Water, acid (e.g., hydrochloric acid), or base (e.g., sodium hydroxide).
Oxidation: Oxygen or air, sometimes catalyzed by light or heat.
Esterification: Other fatty acids or alcohols, often in the presence of a catalyst like sulfuric acid.
Major Products Formed
Hydrolysis: Glycerin and stearic acid.
Oxidation: Peroxides and other oxidation products.
Esterification: Various esters depending on the fatty acid or alcohol used.
Scientific Research Applications
Glyceryl Stearate has a wide range of applications in scientific research and industry:
Chemistry: Used as an emulsifier and stabilizer in various chemical formulations.
Biology: Employed in the preparation of biological samples and as a component in cell culture media.
Medicine: Utilized in pharmaceutical formulations, particularly in topical creams and ointments.
Mechanism of Action
Glyceryl Stearate acts primarily as an emulsifier, helping to blend water and oil-based components in formulations. It works by reducing the surface tension between the two phases, allowing them to mix more easily. This compound also acts as an emollient, providing a smooth and soft texture to the skin when used in personal care products.
Comparison with Similar Compounds
Similar Compounds
Glyceryl Monostearate: Another ester of glycerin and stearic acid, but with a different ratio of components.
Glyceryl Distearate: Contains two stearic acid molecules esterified with glycerin.
Glyceryl Tristearate: Contains three stearic acid molecules esterified with glycerin.
Uniqueness
Glyceryl Stearate is unique due to its balanced properties as an emulsifier and emollient. It provides excellent stability to emulsions and enhances the texture and sensory profile of personal care products. Its plant-derived nature and sustainability make it a preferred choice in eco-friendly formulations .
Properties
CAS No. |
85204-18-8 |
|---|---|
Molecular Formula |
C13H20O2 |
Molecular Weight |
208.30 g/mol |
IUPAC Name |
1-(3,3-dimethyl-2-bicyclo[2.2.1]hept-5-enyl)ethyl acetate |
InChI |
InChI=1S/C13H20O2/c1-8(15-9(2)14)12-10-5-6-11(7-10)13(12,3)4/h5-6,8,10-12H,7H2,1-4H3 |
InChI Key |
ASHKOXCVKJACGB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1C2CC(C1(C)C)C=C2)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Barium bis[1-(hydroxymethyl)-5-oxo-DL-prolinate]](/img/structure/B12677366.png)
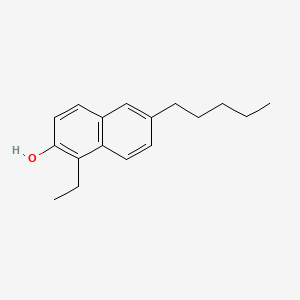
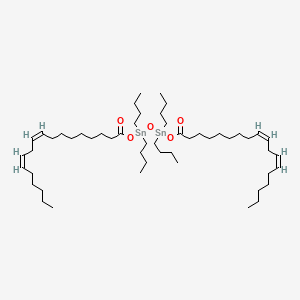
![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)

